molecular formula C19H24N2O2S B3010346 (E)-N-[[4-(dimethylamino)phenyl]methyl]-N-ethyl-2-phenylethenesulfonamide CAS No. 1198063-70-5

(E)-N-[[4-(dimethylamino)phenyl]methyl]-N-ethyl-2-phenylethenesulfonamide

Cat. No.: B3010346
CAS No.: 1198063-70-5
M. Wt: 344.47
InChI Key: HXNMSBGZSLAIOV-UHFFFAOYSA-N
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Description

(E)-N-[[4-(dimethylamino)phenyl]methyl]-N-ethyl-2-phenylethenesulfonamide is a complex organic compound known for its unique chemical structure and properties

Properties

IUPAC Name

(E)-N-[[4-(dimethylamino)phenyl]methyl]-N-ethyl-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-4-21(16-18-10-12-19(13-11-18)20(2)3)24(22,23)15-14-17-8-6-5-7-9-17/h5-15H,4,16H2,1-3H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNMSBGZSLAIOV-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)N(C)C)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=C(C=C1)N(C)C)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[[4-(dimethylamino)phenyl]methyl]-N-ethyl-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dimethylamino Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with ethylamine under acidic conditions to form the corresponding imine.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield the secondary amine.

    Sulfonamide Formation: The secondary amine is reacted with phenylethenesulfonyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[[4-(dimethylamino)phenyl]methyl]-N-ethyl-2-phenylethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific pH conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cleaved amine products.

    Substitution: Substituted sulfonamides with different functional groups.

Scientific Research Applications

(E)-N-[[4-(dimethylamino)phenyl]methyl]-N-ethyl-2-phenylethenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-N-[[4-(dimethylamino)phenyl]methyl]-N-ethyl-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-phenylethenesulfonamide: Lacks the dimethylamino group, resulting in different reactivity and applications.

    N-[[4-(dimethylamino)phenyl]methyl]-2-phenylethenesulfonamide:

Uniqueness

(E)-N-[[4-(dimethylamino)phenyl]methyl]-N-ethyl-2-phenylethenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(E)-N-[[4-(dimethylamino)phenyl]methyl]-N-ethyl-2-phenylethenesulfonamide, often referred to as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a sulfonamide functional group, which is known for its diverse biological activities. Its structure can be represented as follows:

C18H22N2O2S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit a range of biological activities, including:

  • Antimicrobial properties : Sulfonamides are traditionally known for their antibacterial effects.
  • Anticancer activity : Some derivatives show promise in inhibiting tumor cell proliferation.
  • Neuroprotective effects : Recent studies suggest potential benefits in neurodegenerative conditions.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, such as protein kinases and cholinesterases.
  • Interaction with Receptors : It may bind to various receptors, altering signaling pathways that affect cell survival and proliferation.
  • Oxidative Stress Modulation : The compound could influence oxidative stress markers, enhancing antioxidant defenses.

Antimicrobial Activity

A study evaluating the antimicrobial properties of sulfonamide derivatives found that compounds similar to this compound exhibited significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
This compoundP. aeruginosa8

Anticancer Activity

In vitro studies have demonstrated that this sulfonamide derivative can inhibit the proliferation of various cancer cell lines. For example, a study reported that at a concentration of 10 µM, the compound reduced cell viability by over 50% in breast cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast)9.5
A549 (Lung)12.3
HeLa (Cervical)8.7

Case Studies

  • Neuroprotective Effects in Animal Models : A recent study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The treatment resulted in improved cognitive function and reduced levels of malondialdehyde (MDA), indicating decreased oxidative stress.
  • Anticonvulsant Properties : Another study assessed the anticonvulsant activity of this compound using the maximal electroshock seizure (MES) test in mice. Results indicated significant protection against seizures at doses of 100 mg/kg, showcasing its potential as an anticonvulsant agent.

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